An In-depth Technical Guide on the Core Chemical Properties and Structure of 2-Heptenal
An In-depth Technical Guide on the Core Chemical Properties and Structure of 2-Heptenal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-Heptenal. It is an unsaturated aldehyde with the molecular formula C₇H₁₂O that exists as two geometric isomers: cis-(Z) and trans-(E). The trans-isomer is the more stable and commercially significant form. This document details the physicochemical properties, spectroscopic data, and experimental protocols for the synthesis and characterization of 2-Heptenal. Additionally, it explores its role in biological systems, particularly its involvement in oxidative stress signaling pathways, providing valuable information for researchers in medicinal chemistry, toxicology, and drug development.
Chemical Structure and Identification
2-Heptenal is a seven-carbon α,β-unsaturated aldehyde. The presence of a carbon-carbon double bond in conjugation with the carbonyl group is a key structural feature that dictates its reactivity. The molecule can exist as two stereoisomers, trans-2-Heptenal and cis-2-Heptenal, with the trans isomer being the more thermodynamically stable and common form.
Molecular Structure:
Caption: Chemical structure of trans-2-Heptenal.
| Identifier | Value |
| IUPAC Name | (2E)-hept-2-enal[1][2] |
| Synonyms | trans-2-Heptenal, (E)-2-Heptenal, 3-Butylacrolein[1][2] |
| Molecular Formula | C₇H₁₂O[3] |
| Molecular Weight | 112.17 g/mol [1] |
| CAS Number | 18829-55-5 (trans-isomer)[2], 57266-86-1 (cis-isomer)[4], 2463-63-0 (isomer undefined)[1] |
| InChI Key | NDFKTBCGKNOHPJ-AATRIKPKSA-N (trans-isomer)[2] |
| SMILES | CCCC/C=C/C=O (trans-isomer)[1] |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of trans-2-Heptenal.
| Property | Value | Reference(s) |
| Appearance | Clear, colorless to light yellow liquid | [5] |
| Odor | Pungent, green, fatty, fruity | [6] |
| Boiling Point | 90-91 °C at 50 mmHg | [7][8] |
| Density | 0.857 g/mL at 25 °C | [3][7] |
| Refractive Index (n20/D) | 1.450 | [7][8] |
| Flash Point | 51 °C (123.8 °F) - closed cup | [7] |
| Vapor Density | >1 (vs air) | [3] |
| Solubility | Insoluble in water; soluble in alcohol and oils. |
Experimental Protocols
Synthesis of trans-2-Heptenal
trans-2-Heptenal can be synthesized through various methods, with two common approaches being the Aldol condensation of pentanal and acetaldehyde, and the oxidation of trans-2-hepten-1-ol.
3.1.1. Aldol Condensation Method
This method involves the base-catalyzed condensation of pentanal and acetaldehyde. The initial aldol addition product readily dehydrates to form the more stable conjugated system of trans-2-Heptenal.
Caption: Aldol condensation workflow for trans-2-Heptenal synthesis.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pentanal (1 molar equivalent) and acetaldehyde (1.2 molar equivalents) in a solvent mixture of ethanol and water (e.g., 1:1 v/v).[9]
-
Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as 10% sodium hydroxide, dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition.[9]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7. Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or dichloromethane.[2]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure trans-2-Heptenal.[2][10][11]
3.1.2. Oxidation of trans-2-Hepten-1-ol
This method involves the selective oxidation of the primary alcohol group of trans-2-hepten-1-ol to an aldehyde.
Caption: Oxidation workflow for trans-2-Heptenal synthesis.
Detailed Protocol:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, suspend pyridinium chlorochromate (PCC) (1.5 molar equivalents) in anhydrous dichloromethane.[12]
-
Addition of Alcohol: Add a solution of trans-2-hepten-1-ol (1 molar equivalent) in anhydrous dichloromethane dropwise to the stirred suspension of PCC at room temperature.[12]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel or by fractional distillation under reduced pressure.[2][10][11]
Characterization Methods
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 2-Heptenal.
Sample Preparation:
For ¹H and ¹³C NMR, dissolve 5-25 mg and 50-100 mg of the purified 2-Heptenal, respectively, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[10] Ensure the sample is free of particulate matter.
Acquisition Parameters (Typical):
-
¹H NMR:
-
¹³C NMR:
Expected Chemical Shifts (¹H NMR, CDCl₃): [13]
| Proton | Chemical Shift (ppm) | Multiplicity |
| -CHO | ~9.5 | d |
| =CH-CHO | ~6.1 | dt |
| -CH=CH- | ~6.8 | m |
| =CH-CH₂- | ~2.2 | q |
| -CH₂- | ~1.4 | m |
| -CH₂- | ~1.3 | m |
| -CH₃ | ~0.9 | t |
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to assess the purity of 2-Heptenal and confirm its molecular weight.
Sample Preparation:
Prepare a dilute solution of 2-Heptenal (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
GC-MS Parameters (Typical):
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-dimethylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.[13]
-
Injection Volume: 1 µL.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in 2-Heptenal.
Sample Preparation:
For a liquid sample like 2-Heptenal, the analysis can be performed neat as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[16]
Analysis:
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (aldehyde) | ~1690-1715 (strong) |
| C=C (conjugated) | ~1620-1640 (medium) |
| =C-H (alkene) | ~3010-3040 (medium) |
| C-H (aldehyde) | ~2720 and ~2820 (two weak bands) |
| C-H (alkane) | ~2850-2960 (strong) |
Biological Activity and Signaling Pathways
2-Heptenal, as an α,β-unsaturated aldehyde, is a reactive electrophile that can interact with biological macromolecules. It has been identified as a uremic toxin and is also known for its antifungal properties. Its biological effects are often linked to the induction of oxidative stress and modulation of key signaling pathways.
Crosstalk between Nrf2 and NF-κB Signaling Pathways
2-Heptenal, as a product of lipid peroxidation, can induce an oxidative stress response in cells. This response often involves the interplay between the Keap1-Nrf2 and NF-κB signaling pathways.
Caption: Crosstalk between Nrf2 and NF-κB signaling pathways modulated by 2-Heptenal.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[4][17] Oxidative stress induced by compounds like 2-Heptenal can lead to the modification of Keap1, releasing Nrf2, which then translocates to the nucleus.[17] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and promotes the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).[17]
Simultaneously, oxidative stress can activate the NF-κB signaling pathway.[4][17] This typically involves the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα, leading to its degradation.[18] This releases the NF-κB dimer (commonly p65/p50), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes.[18][19]
There is significant crosstalk between these two pathways. The products of Nrf2 activation, such as HO-1, can inhibit the NF-κB pathway, thus exerting an anti-inflammatory effect.[15] Conversely, NF-κB can, in some contexts, influence Nrf2 activity.[4] This intricate interplay determines the cellular outcome in response to electrophilic compounds like 2-Heptenal.
Safety and Handling
trans-2-Heptenal is a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin. It may also cause an allergic skin reaction.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.[5]
Conclusion
2-Heptenal is a versatile α,β-unsaturated aldehyde with significant applications in the flavor and fragrance industries and as a synthon in organic chemistry. Its biological activity, particularly its role in modulating oxidative stress signaling pathways, makes it a molecule of interest for researchers in toxicology and drug development. This guide has provided a detailed overview of its chemical properties, structure, and methods for its synthesis and characterization, along with insights into its biological relevance. The provided experimental protocols and data will serve as a valuable resource for scientists working with this compound.
References
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